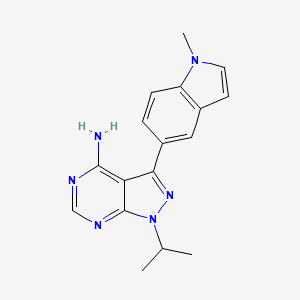
CpCDPK1/TgCDPK1-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CpCDPK1/TgCDPK1-IN-3 is a dual inhibitor of calcium-dependent protein kinases 1 from Cryptosporidium parvum and Toxoplasma gondii. These kinases are crucial for the survival and pathogenicity of these apicomplexan parasites. The compound has shown potent inhibitory activity with IC50 values of 0.003 µM for Cryptosporidium parvum and 0.0036 µM for Toxoplasma gondii . This compound is primarily used in research related to diseases caused by these parasites, such as toxoplasmosis and cryptosporidiosis .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for CpCDPK1/TgCDPK1-IN-3 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of specific molecular structures that target the calcium-dependent protein kinases .
Analyse Chemischer Reaktionen
CpCDPK1/TgCDPK1-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
CpCDPK1/TgCDPK1-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactions of calcium-dependent protein kinases.
Biology: Employed in research to understand the biological functions of these kinases in apicomplexan parasites.
Medicine: Investigated for its potential therapeutic applications in treating diseases caused by Cryptosporidium parvum and Toxoplasma gondii.
Industry: Utilized in the development of new drugs and therapeutic agents targeting apicomplexan parasites
Wirkmechanismus
CpCDPK1/TgCDPK1-IN-3 exerts its effects by inhibiting the activity of calcium-dependent protein kinases 1 in Cryptosporidium parvum and Toxoplasma gondii. These kinases play a crucial role in the invasion, egress, and growth of these parasites. By inhibiting these kinases, the compound disrupts the life cycle of the parasites, reducing their ability to infect host cells .
Vergleich Mit ähnlichen Verbindungen
CpCDPK1/TgCDPK1-IN-3 is unique in its dual inhibitory activity against calcium-dependent protein kinases 1 from both Cryptosporidium parvum and Toxoplasma gondii. Similar compounds include:
CpCDPK9 inhibitors: These compounds target a different calcium-dependent protein kinase in Cryptosporidium parvum and have shown potential in reducing parasite load.
TgDHFR inhibitors: These compounds target dihydrofolate reductase in Toxoplasma gondii and are used in the treatment of toxoplasmosis.
TgPRS inhibitors: These compounds target prolyl-tRNA synthetase in Toxoplasma gondii and are also investigated for their therapeutic potential.
This compound stands out due to its high potency and specificity for calcium-dependent protein kinases 1, making it a valuable tool in the study and treatment of apicomplexan parasite infections .
Eigenschaften
Molekularformel |
C17H18N6 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
3-(1-methylindol-5-yl)-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H18N6/c1-10(2)23-17-14(16(18)19-9-20-17)15(21-23)12-4-5-13-11(8-12)6-7-22(13)3/h4-10H,1-3H3,(H2,18,19,20) |
InChI-Schlüssel |
SPUWUOGLPPVXCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)N(C=C4)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



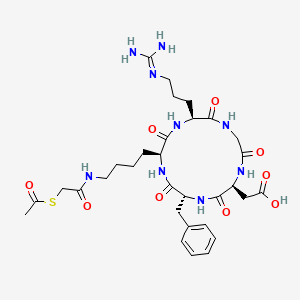

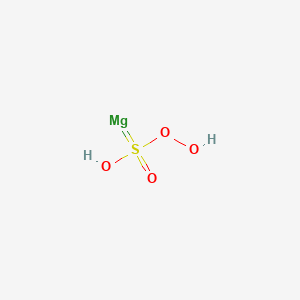
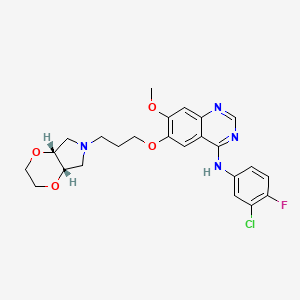
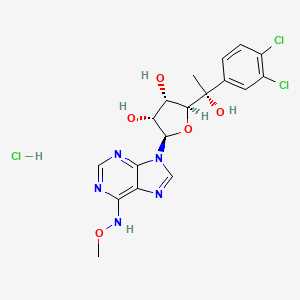

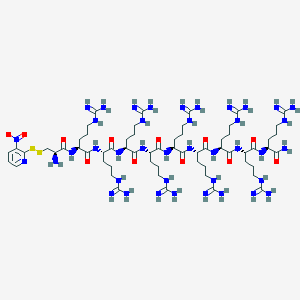
![4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
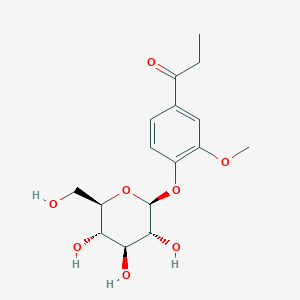

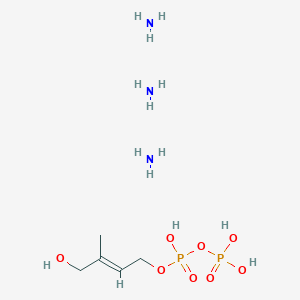
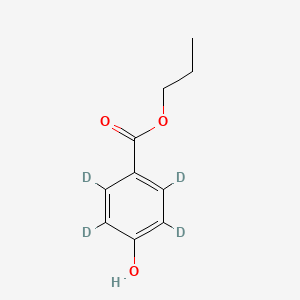
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
